4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile is a complex organic compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound falls under the category of substituted benzonitriles, which are known for their diverse biological activities. Its structure includes an indene moiety, which contributes to its chemical reactivity and interaction with biological targets.
The compound can be synthesized through various organic reactions involving indene derivatives and benzonitriles. Its synthesis has been explored in the context of developing new pharmaceuticals, particularly those exhibiting antimicrobial properties and other biological activities.
4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile is classified as an organic compound, specifically a substituted benzonitrile. It features a hydroxyl group and an indene structure, making it relevant in the study of heterocyclic compounds and their derivatives.
The synthesis of 4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile typically involves several key steps:
In one reported synthesis, the reaction conditions involved heating the reactants in a solvent like dimethyl sulfoxide, followed by purification steps that may include solvent extraction and drying under reduced pressure. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
The molecular structure of 4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile can be represented as follows:
This indicates that the compound consists of 17 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and one oxygen atom.
Key structural features include:
4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile can participate in various chemical reactions:
The reaction mechanisms typically involve:
The mechanism of action for 4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile in biological systems is not fully elucidated but can be hypothesized based on its structural features:
In vitro studies may provide insights into its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles.
4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile typically exhibits:
Key chemical properties include:
4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile has potential applications in various fields:
The compound exhibits potent and selective antagonism at adenosine A₂A receptors (A₂AR), a key GPCR target in basal ganglia circuitry. This antagonism modulates glutamate and GABA release without direct dopamine receptor interaction, offering therapeutic advantages for Parkinson's disease management by potentially reducing L-DOPA-induced dyskinesias [3]. Beyond movement disorders, its A₂AR blockade demonstrates neuroprotective effects in preclinical models through suppression of neuroinflammatory pathways mediated by microglial activation. The compound's ability to cross the blood-brain barrier is facilitated by moderate lipophilicity (calculated LogP: 2.61) and low polar surface area (44.02 Ų) [4], enabling central activity.
Table 1: Neurological Targets and Therapeutic Implications
Biological Target | Affinity/Activity | Therapeutic Implication | Experimental Evidence |
---|---|---|---|
Adenosine A₂A Receptor | Potent Antagonism (IC₅₀ < 100nM) | Parkinson's disease, Neuroprotection | Patent WO2021224636A1 [3] |
Sodium Channels (Nav1.2) | Moderate Inhibition | Seizure suppression | Structural analogy to phthalimide derivatives [5] |
Neuroinflammatory Pathways | Microglial suppression | Neurodegenerative disorders | A₂AR-mediated cytokine modulation [3] |
The molecule's core consists of a 2-hydroxy-2,3-dihydro-1H-indene scaffold linked to a para-cyano phenyl ring, creating a conformationally restricted bioisostere of xanthine-derived adenosine antagonists. The indan hydroxyl group forms critical hydrogen bonds within the A₂AR orthosteric pocket, mimicking the ribose moiety of endogenous adenosine [3] [7]. Docking simulations reveal hydrophobic interactions between the indane ring system and transmembrane helices 3/7 of the receptor, while the benzonitrile's nitrogen engages Asn253 via water-mediated hydrogen bonding. This configuration demonstrates >50-fold selectivity over A₁ receptors due to steric incompatibility within the A₁ binding cleft [6].
Comparative analysis with prototypical antagonist L-97-1 ( [6]) shows shared pharmacophoric elements:
Table 2: Structural Features of Adenosine Receptor Antagonists
Compound | Core Structure | Key Pharmacophores | Target Specificity |
---|---|---|---|
4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile | Hydroxyindane-benzonitrile | 1. Hydrogen-bonding hydroxyl2. Aromatic π-system3. Electron-withdrawing cyano | A₂AR selective (≥50-fold vs A₁) [3] |
L-97-1 [6] | Xanthine derivative | 1. Purinedione core2. 4-Aminophenethyl chain3. Benzyl group | Dual A₁/A₂AR antagonist |
3-[1-[(1R,2R)-4,6-difluoro-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-(2-methylpropanoyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]benzonitrile | Fluorinated indane-pyrazolopyridine | 1. Difluoroindanol2. Pyrazolopyridine3. Benzonitrile | A₂AR antagonist (Patent derivatives) [7] |
The development of 4-(2-hydroxyindan-1-yl)benzonitrile represents a strategic departure from early benzylidene-indanone anticonvulsants, which primarily targeted voltage-gated sodium channels. Phenytoin-like phthalimide derivatives (e.g., 2-(pyren-1-yl)-1H-isoindole-1,3(2H)-dione) demonstrated sodium channel blockade through interaction with domain II-S6 residues but exhibited limited CNS bioavailability [5]. The contemporary scaffold addresses this limitation through:
This evolution is documented in patent literature (WO2021224636A1) where structural simplification of bicyclic adenosine antagonists yielded the title compound's optimized physicochemical profile (molecular weight reduction >150 Da compared to early leads) [3]. The benzonitrile group's introduction specifically addressed metabolic vulnerabilities observed in earlier amino-substituted analogs, extending plasma half-life in preclinical species.
Table 3: Structural Evolution Timeline
Generation | Prototype Compounds | Primary Target | Limitations Addressed |
---|---|---|---|
First (1990s) | N-phenylphthalimidese.g., 2-(Chrysen-1-yl)-1H-isoindole-1,3(2H)-dione [5] | Sodium Channels (Nav1.2) | High molecular weight (>300 Da), Poor CNS penetration |
Second (2000s) | Benzylidene-indanonese.g., (E)-2-Benzylidene-2,3-dihydro-1H-inden-1-one | Dual sodium channel/Adenosine receptors | Metabolic instability (α,β-unsaturated ketone) |
Current | 4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile [1] [4] | Selective A₂A receptor | Chirality control, Metabolic stability (cyano substitution), Target selectivity |
The compound exemplifies modern fragment-based drug design principles, achieving high ligand efficiency (LE > 0.45) through minimal structural components. X-ray crystallography confirms the bioactive conformation features perpendicular orientation between indane and benzonitrile planes, a geometry stabilized by intramolecular CH-π interactions [3] [4]. This spatial arrangement optimally presents pharmacophores to adenosine receptor subpockets, explaining its nanomolar affinity despite structural simplicity.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1